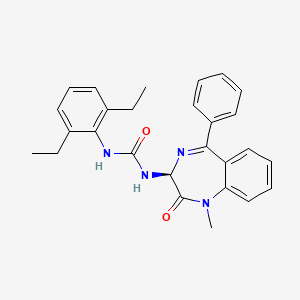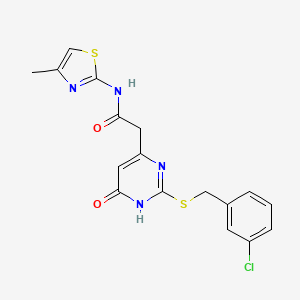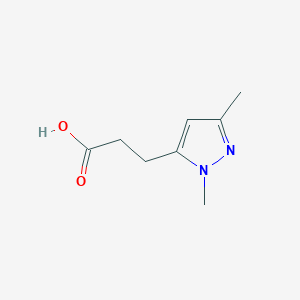![molecular formula C13H15ClN2OS B2531822 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide CAS No. 1333556-88-9](/img/structure/B2531822.png)
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been studied extensively for its potential use as an immunosuppressant in the treatment of autoimmune diseases.
Mécanisme D'action
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that are involved in T-cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of circulating T-cells in the body, leading to a decrease in immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These effects make this compound a promising candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to penetrate cell membranes. However, it also has some limitations, including its short half-life and potential for off-target effects.
Orientations Futures
There are several future directions for the study of 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide. One area of research is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research is the investigation of the long-term effects of this compound on the immune system. Additionally, this compound could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects. Finally, this compound could be studied in animal models of autoimmune diseases to determine its efficacy and safety.
Méthodes De Synthèse
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-chlorothiophenol with 3-bromopropionyl chloride to form 3-(4-chlorophenylthio)propionyl chloride. This intermediate is then reacted with 1-cyano-1-methylethylamine to form this compound.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has been extensively studied for its potential use as an immunosuppressant in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-cyanopropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2,9-15)16-12(17)7-8-18-11-5-3-10(14)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIDLVYCURTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




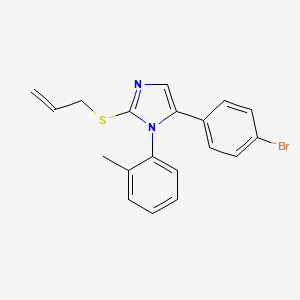

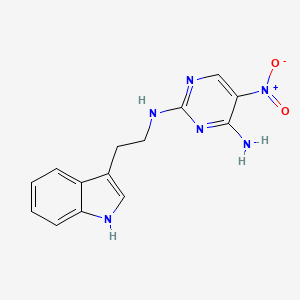
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
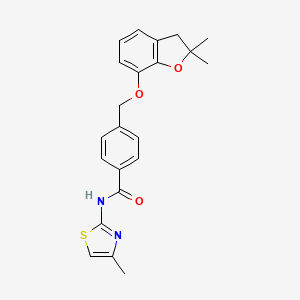
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)
